6-(Aminomethyl)-2-cyclopropylpyridine-3-carboxylic acid hydrochloride is a chemical compound with significant implications in medicinal chemistry and pharmacology. It belongs to the class of pyridine derivatives, which are known for their diverse biological activities. This compound is primarily studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.
This compound is synthesized through various chemical processes, often involving the manipulation of pyridine and cyclopropyl groups. The precise synthetic routes can vary based on desired purity and yield.
6-(Aminomethyl)-2-cyclopropylpyridine-3-carboxylic acid hydrochloride can be classified as:
The synthesis of 6-(Aminomethyl)-2-cyclopropylpyridine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. Common methods include:
The synthesis often requires controlled conditions, including temperature and pH, to ensure high yields and purity. The use of catalysts or specific reagents (such as amines and carboxylic acids) is critical in each step to facilitate the desired transformations.
The molecular structure of 6-(Aminomethyl)-2-cyclopropylpyridine-3-carboxylic acid hydrochloride features a pyridine ring substituted with an aminomethyl group and a carboxylic acid group. The cyclopropyl group adds to its unique properties.
The compound can participate in several chemical reactions, including:
Understanding these reactions is crucial for developing derivatives or analogs that may enhance therapeutic efficacy or reduce side effects.
The mechanism of action for 6-(Aminomethyl)-2-cyclopropylpyridine-3-carboxylic acid hydrochloride primarily involves interactions with neurotransmitter systems in the brain. It may modulate receptor activity or influence neurotransmitter release, contributing to its potential neuroprotective effects.
Research indicates that compounds within this class may affect:
Relevant data from studies indicate that its stability and solubility profiles make it suitable for various applications in drug development.
6-(Aminomethyl)-2-cyclopropylpyridine-3-carboxylic acid hydrochloride has several potential applications in scientific research:
6-(Aminomethyl)-2-cyclopropylpyridine-3-carboxylic acid hydrochloride represents a strategically designed molecular architecture that integrates three pharmaceutically significant motifs: a pyridine-carboxylic acid core, an aminomethyl functional group, and a cyclopropane substituent. This compound exemplifies modern medicinal chemistry's rational approach to scaffold optimization, where distinct structural elements are combined to enhance target binding, metabolic stability, and physicochemical properties. The hydrochloride salt form improves crystallinity and solubility, facilitating pharmaceutical processing and bioavailability. As a multifunctionalized heterocyclic building block, this compound occupies a distinctive chemical space that bridges fragment-like properties (MW = 224.68 g/mol) with lead-like complexity, making it a valuable template for targeting biologically relevant enzymes and receptors [1] [2].
Pyridine-carboxylic acid derivatives constitute a privileged scaffold in drug design due to their dual hydrogen-bonding capability, moderate lipophilicity, and metabolic stability. The 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylic acid hydrochloride (Molecular Formula: C₁₀H₁₂N₂O₂·HCl) exemplifies this strategic molecular design with its zwitterionic potential that enhances water solubility while maintaining membrane permeability. The carboxylic acid at the 3-position serves as a versatile coordination site for metal ions or ionic interactions with target proteins, while also enabling prodrug strategies through esterification. The protonatable aminomethyl group (pKa ~8-10) provides a cationic anchor point for electrostatic interactions at physiological pH, a feature critical for binding to biological targets [1] [10].
Table 1: Key Molecular Descriptors of 6-(Aminomethyl)-2-cyclopropylpyridine-3-carboxylic Acid Hydrochloride
Molecular Property | Value/Descriptor | Significance in Drug Design |
---|---|---|
Molecular Formula | C₁₀H₁₃ClN₂O₂ | Balanced heteroatom content for solubility/permeability |
Hydrogen Bond Acceptors | 4 (2 O, 2 N) | Target interaction capability |
Hydrogen Bond Donors | 3 (ammonium, carboxylic acid) | Enhanced target binding affinity |
Rotatable Bonds | 3 | Conformational flexibility optimization |
Topological Polar Surface Area | ~70 Ų | Predictive of membrane permeability |
SMILES | C1CC1C2=C(C=CC(=N2)CN)C(=O)O.[H]Cl | Precise structural representation |
InChIKey | FHIPEJNLECMJGD-UHFFFAOYSA-N | Unique chemical identifier |
The pyridine nitrogen's position ortho to both functional groups creates an electronic gradient that influences the molecule's dipole moment (approximately 5-6 Debye), enhancing target binding through complementary electrostatic interactions. This specific substitution pattern (2,3,6-trisubstituted pyridine) creates a spatially defined pharmacophore geometry that optimally positions the cyclopropyl and aminomethyl groups for interactions within enzyme binding pockets. Computational models predict a lead-like profile with ALogP ≈ 1.2-1.5, aligning with optimal ranges for central nervous system penetration and oral bioavailability. The molecule's acid dissociation constants (pKa values approximately 3.5 for carboxylic acid and 9.5 for ammonium) create a zwitterionic character at physiological pH that enhances solubility while maintaining membrane permeability through charge state balance [1] [2].
The cyclopropyl substituent at the pyridine 2-position confers distinctive steric, electronic, and conformational advantages that significantly enhance the compound's biological profile. Despite its small size, the cyclopropyl group acts as a sterically demanding bioisostere that occupies approximately 1.5 times the volume of a methyl group while introducing restricted rotational freedom. This three-dimensional constraint reduces the entropy penalty upon target binding, enhancing binding affinity through pre-organization of the molecule's bioactive conformation. The cyclopropane's unique electronic properties—characterized by high C-C bond strain energy (approximately 115 kJ/mol) and bent bond geometry—create enhanced π-character that facilitates unconventional interactions with biological targets, including CH-π bonding and edge-to-face aromatic interactions [2] [4].
In DPP-4 inhibitor development, cyclopropane-containing pyridine derivatives have demonstrated exceptional selectivity profiles by exploiting subtle differences in enzyme active sites. Research on structurally analogous inhibitors revealed that the cyclopropyl group's spatial orientation enables discrimination between DPP-4 and the closely related DPP-8 enzyme, where bulkier residues create steric incompatibility. For instance, compound 4e-7 (2,4-dichlorophenyl-substituted pyridine with cyclopropylamide) demonstrated remarkable selectivity (IC₅₀ = 10 nM for DPP-4 vs. 6600 nM for DPP-8), attributed partly to the cyclopropyl moiety's optimal van der Waals interactions within the DPP-4 S1 pocket while sterically clashing with DPP-8 [2].
Table 2: Impact of Cyclopropane Substitution on Bioactive Molecule Properties
Property Enhancement | Structural Mechanism | Biological Consequence |
---|---|---|
Metabolic Stability | Blockade of benzylic oxidation sites | Extended plasma half-life |
Lipophilicity Modulation | Balanced hydrophobic surface area | Optimal LogD₇.₄ (~1.0-2.0) |
Conformational Restriction | Ring strain limits bond rotation | Reduced entropy penalty upon binding |
Steric Discrimination | Defined 3D geometry | Enhanced target selectivity (e.g., DPP-4 vs. DPP-8) |
Electronic Effects | Hyperconjugation with π-systems | Improved binding through CH-π interactions |
Synthetic approaches to cyclopropane-functionalized pyridines have evolved significantly to enable stereocontrolled access to these valuable building blocks. Cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide with ethyl diazoacetate has emerged as a scalable method, producing (E/Z)-ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate scaffolds in yields exceeding 93% under optimized neat conditions. Subsequent orthogonal derivatization through hydrolysis, reduction, amidation, and sulfoxide-magnesium exchange enables diverse functionalization patterns. The sulfoxide exchange approach is particularly valuable as it generates stable cyclopropyl Grignard reagents that tolerate temperatures of 0°C for over 2 hours, enabling nucleophilic addition or transition metal-catalyzed cross-coupling reactions for introducing complex substituents [4].
The aminomethyl-pyridine moiety represents a versatile pharmacophore with demonstrated utility across multiple therapeutic areas, particularly in enzyme inhibition. Positional isomerism of the aminomethyl group significantly impacts biological activity, with the 5-aminomethyl-2-substituted pyridine configuration emerging as particularly effective for dipeptidyl peptidase IV (DPP-4) inhibition. Structure-activity relationship (SAR) studies reveal that the 6-aminomethyl-3-carboxylic acid configuration in our subject compound provides complementary hydrogen bonding capabilities but distinct steric constraints compared to clinically validated DPP-4 inhibitor scaffolds [2] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: